Acetyl heptapeptide-4

Atopic Dermatitis Barrier Repair Post-Marketing Surveillance

Formulating for sensitive or barrier-compromised skin? Standard neuropeptides fail to address microbiome dysbiosis or TEWL. Acetyl heptapeptide-4 (Fensebiome™ active) offers a distinct mechanism: - Increases microbial α-diversity by 31% (56 days) - Reduces TEWL & upregulates claudin-1 - 42% erythema reduction at 0.02% (28 days). Available for cosmetic R&D (0.01%-0.05% use level). Stable pH 4.0-8.0.

Molecular Formula C37H64N14O14S
Molecular Weight 961.1 g/mol
CAS No. 1459206-66-6
Cat. No. B12380186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl heptapeptide-4
CAS1459206-66-6
Molecular FormulaC37H64N14O14S
Molecular Weight961.1 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C
InChIInChI=1S/C37H64N14O14S/c1-18(35(64)65)45-29(58)20(6-4-15-43-36(39)40)47-30(59)21(7-5-16-44-37(41)42)48-32(61)23(8-11-26(38)53)49-34(63)25(14-17-66-3)51-33(62)24(10-13-28(56)57)50-31(60)22(46-19(2)52)9-12-27(54)55/h18,20-25H,4-17H2,1-3H3,(H2,38,53)(H,45,58)(H,46,52)(H,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,62)(H,54,55)(H,56,57)(H,64,65)(H4,39,40,43)(H4,41,42,44)/t18-,20-,21-,22-,23-,24-,25-/m0/s1
InChIKeySNCIAAAFBLUWEE-NMTVEPIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl Heptapeptide-4: Barrier-Repair & Microbiome Peptide


Acetyl heptapeptide-4 (CAS 1459206-66-6) is a synthetic heptapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala (Ac-EEMQRRA), featuring an N-terminal acetyl modification designed to enhance stability and transdermal absorption [1]. With a molecular formula of C₃₇H₆₄N₁₄O₁₄S and molecular weight of 961.05 Da, this peptide is commercially positioned under the brand name Fensebiome™ (Lipotec/Lubrizol) and functions as a skin-conditioning agent with documented antiallergic and barrier-repair properties [2]. Unlike anti-wrinkle peptides that modulate neuromuscular signaling, acetyl heptapeptide-4 operates via a distinct mechanism—promoting microbiota balance, enhancing microbial diversity, and reinforcing physical barrier integrity—making it a specialized procurement candidate for formulations targeting sensitive, compromised, or urban-exposed skin [3].

1
Microbiome modulation & barrier protein upregulation studies
2
Non-neuromuscular pathway; suitable for barrier repair and sensitive skin models

Acetyl Heptapeptide-4: Neuropeptide Substitution Risk


Substituting acetyl heptapeptide-4 with other acetylated cosmetic peptides—such as acetyl hexapeptide-8 (Argireline®) or acetyl octapeptide-3 (SNAP-8)—is scientifically unjustified due to fundamentally divergent mechanisms of action. While acetyl hexapeptide-8 and SNAP-8 are designed as SNAP-25 mimetics that competitively inhibit SNARE complex formation to reduce neuromuscular acetylcholine release and diminish dynamic wrinkles [1], acetyl heptapeptide-4 does not target muscle contraction pathways. Instead, its sequence Ac-EEMQRRA confers a distinct biological profile centered on microbiome modulation, barrier protein upregulation, and anti-inflammatory signaling [2]. Critically, acetyl heptapeptide-4 and SNAP-8 are chemically distinct entities: SNAP-8 is an octapeptide (Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂, ~1075 Da) with an additional aspartic acid residue and C-terminal amidation, whereas acetyl heptapeptide-4 is a heptapeptide (961.05 Da) with a free carboxyl terminus [3]. These structural differences translate to non-overlapping functional domains, rendering generic peptide substitution a formulation risk with predictable failure in barrier-focused applications.

Attribute
Acetyl Heptapeptide-4
Neuropeptides (e.g. Acetyl Hexapeptide-8)
Mechanism
Microbiome modulation, tight junction upregulation
SNAP-25 inhibition, neuromuscular modulation
Barrier repair
TEWL reduction & barrier recovery reported
No documented barrier functional activity
Anti-biofilm / Anti-allergic
S. aureus biofilm targeting; antiallergic activity documented
Not reported

Acetyl Heptapeptide-4: Clinical & In Vitro Evidence


Erythema and Stinging Reduction in Sensitive Skin

In a post-marketing surveillance study involving 88 patients diagnosed with atopic dermatitis (AD), application of an emollient plus medical device cream containing acetyl heptapeptide-4 (in combination with oligofructans from Ophiopogon japonicus) resulted in 86% of patients reporting observable improvement in skin condition within 14 days of use [1]. This is compared against baseline pre-treatment status, providing a within-subject comparator for the peptide-containing formulation. In vitro and ex vivo assays further confirmed the product's safety, non-irritancy, and absence of proinflammatory cytokine stimulation [1]. While this study employed a combination formulation rather than the isolated peptide, the clinical endpoint provides procurement-relevant evidence of real-world efficacy in a compromised barrier population.

Erythema Reduction
Reported
42% reduction at 28 days
Supports erythema endpoint interpretation in sensitive skin models.
0.02% peptide formulation; double-blind trial context.
Atopic Dermatitis Barrier Repair Post-Marketing Surveillance

Skin Barrier Recovery and Microbiome Diversity

In vitro testing demonstrates that acetyl heptapeptide-4 suppresses interleukin-6 (IL-6) release by 38.2% through inhibition of the Agr quorum sensing system in pathogenic bacteria such as Staphylococcus aureus [1]. This represents a mechanistic differentiation from anti-inflammatory peptides that act directly on host immune cells: acetyl heptapeptide-4's effect is mediated indirectly via modulation of microbial signaling pathways, thereby reducing host inflammatory burden at the source of dysbiosis [1]. While this is a single-compound study without a direct comparator peptide in the same assay, the magnitude of reduction provides a quantifiable benchmark for procurement evaluation against alternative microbiome-modulating ingredients.

Barrier Recovery
Reported
89% recovery rate at 56 days
Supports stratum corneum restoration endpoint review.
0.02% topical formulation; sensitive skin subjects.
Anti-inflammatory Microbiome Cytokine Modulation

Atopic Dermatitis Patient-Reported Improvement

In a keratinocyte cell culture model, treatment with 0.02% acetyl heptapeptide-4 for 24 hours increased Claudin-1 protein expression to 1.7 times that of untreated normal control levels [1]. Claudin-1 is a critical tight junction protein whose downregulation is associated with barrier compromise; ultraviolet radiation and other stressors can reduce Claudin-1 expression by over 50% [1]. The 1.7-fold upregulation provides a quantifiable measure of barrier-repair potency at the molecular level. This data positions acetyl heptapeptide-4 as an active tight junction modulator, distinct from occlusive moisturizers or lipid-replenishing ingredients that address barrier function through different mechanisms.

Patient-Reported Improvement
Endpoint context
86% of patients (76/88) improved at 14 days
Reported patient-reported outcome; combination product data.
AD population; emollient plus with oligofructans.
Tight Junction Barrier Integrity Transdermal Water Loss

Mechanistic Divergence vs Acetyl Hexapeptide-8

In vitro assays demonstrate that acetyl heptapeptide-4 reduces matrix metalloproteinase-1 (MMP-1) activity to 62% of baseline levels through inhibition of the NF-κB signaling pathway [1]. MMP-1 (collagenase) is a key enzyme responsible for collagen degradation in the dermal matrix, and its chronic activation via inflammatory pathways accelerates barrier weakening and premature aging [1]. By suppressing MMP-1 activity, acetyl heptapeptide-4 provides a secondary barrier-protective effect that extends the durability of repair outcomes. This mechanism is complementary to, but mechanistically distinct from, direct collagen-stimulating peptides such as palmitoyl pentapeptide-4 (Matrixyl®) [2].

Mechanistic Divergence
Class-level
Target: microbiome & barrier proteins Comparator: SNAP-25 / neuromuscular
Mechanistic pathways are not interchangeable; may shift research endpoints.
Independent studies; no head-to-head assay available.
Collagen Protection Anti-aging Matrix Metalloproteinase

Anti-S. aureus Biofilm Activity in Atopic Dermatitis

Accelerated and real-time stability data from multiple vendors establish that acetyl heptapeptide-4 lyophilized powder remains stable for 3 years when stored at -20°C, and 2 years at 4°C . Once reconstituted in solvent, stability is significantly reduced: solutions stored at -80°C maintain integrity for 6 months, while storage at -20°C yields only 1 month of stability . This stability profile provides a procurement-relevant benchmark for inventory planning and formulation development timelines. Notably, limited published stability data for the peptide class makes vendor-verified storage conditions a critical selection criterion .

Anti-S. aureus Biofilm
Class-level
Biofilm-targeting activity documented Neuropeptides: no anti-biofilm report
Supports antimicrobial screening context for S. aureus models.
Specific reduction % not publicly disclosed.
Stability Formulation Shelf Life

Acetyl Heptapeptide-4: Application Scenarios


Barrier Repair Serums and Creams for Sensitive Skin

Formulations targeting medically diagnosed atopic dermatitis or severe barrier compromise can leverage the 86% patient-reported improvement rate observed in a 14-day post-marketing surveillance study [1]. Procurement should prioritize acetyl heptapeptide-4 for leave-on emollient creams or medical device formulations where rapid, perceptible relief of AD symptoms is a primary commercial claim. Recommended usage concentrations range from 0.01% to 0.1%, with clinical data supporting efficacy at these levels . Combination with ceramides, cholesterol, or Ophiopogon japonicus oligofructans may enhance barrier-repair outcomes [1].

Atopic Dermatitis: Safety-Validated Emollient Plus

Acetyl heptapeptide-4's demonstrated ability to reduce IL-6 release by 38.2% via Agr quorum sensing inhibition [2] supports its use in microbiome-balancing products for sensitive, reactive, or urban-exposed skin. Formulations can claim 'microbiota balance promotion' and 'strengthening of the skin's own defense system' based on the peptide's commercial positioning as Fensebiome™ [3]. Procurement for serums, lightweight emulsions, or prebiotic skincare lines is appropriate, with typical inclusion rates of 0.01-0.1% .

Microbiome-Balancing Formulations for Urban Skin Defense

The 1.7-fold upregulation of Claudin-1 tight junction protein at 0.02% concentration [2] positions acetyl heptapeptide-4 as a differentiated active for barrier-repair serums and creams. This mechanism is distinct from occlusive moisturization or lipid replenishment, enabling formulation claims centered on 'tight junction reinforcement' and 'enhanced cellular cohesion.' Procurement should target water-based serums, emulsions, or gel formulations at pH 5.0-6.5, with recommended use of penetration enhancers such as lecithin to optimize delivery .

Post-Procedure Recovery: Non-Irritant Barrier Formulations

Acetyl heptapeptide-4's MMP-1 suppression activity (reducing activity to 62% of baseline) [2] enables its use in hybrid formulations targeting both barrier repair and collagen preservation. Unlike neuropeptides (Argireline®, SNAP-8) that address dynamic wrinkles via muscle relaxation, acetyl heptapeptide-4 addresses barrier integrity and dermal matrix protection through distinct pathways [4]. Procurement for 'restorative anti-aging' or 'barrier-first' product lines can leverage this dual mechanism, with recommended combinations including hyaluronic acid for hydration synergy and avoidance of high ethanol or strong oxidizing agents that may degrade peptide structure .

Application
Selection Property
Validation Focus
Barrier repair formulation studies
Microbiome and barrier protein modulation profile
TEWL and erythema endpoint interpretation
Compromised barrier model studies
Safety-related endpoint documentation in AD population
Patient-reported outcomes and anti-biofilm screening
Skin microbiome modulation research
α-diversity enhancement evidence
Beneficial colonization and S. aureus suppression assays
Post-treatment recovery model studies
Non-irritant and non-cytotoxic profile
In vitro cytotoxicity and cytokine release review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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